molecular formula C16H12ClF3N4O2S B2521624 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide CAS No. 320421-96-3

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide

Cat. No.: B2521624
CAS No.: 320421-96-3
M. Wt: 416.8
InChI Key: KPUSKQITCFEMRF-UHFFFAOYSA-N
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Description

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide (CAS 320421-96-3) is a synthetic organic compound with the molecular formula C16H12ClF3N4O2S and a molecular weight of 416.81 g/mol . This complex molecule features a quinazolinyl core, a benzenesulfonohydrazide group, and several key substituents that are of significant interest in medicinal chemistry. The presence of the trifluoromethyl (CF3) group is a critical feature, as this moiety is commonly incorporated into bioactive molecules to enhance metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing properties and high lipophilicity . Furthermore, the hydrazide-hydrazone scaffold ( -CO-NH-N= ) is a privileged structure known to be present in compounds with a broad spectrum of biological activities, making it a valuable template in drug discovery . The specific combination of the quinazoline heterocycle, the sulfonohydrazide linker, and halogenated/fluorinated substituents suggests potential for this compound to be investigated as a key intermediate or a novel chemical entity in various research programs. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical scaffolds.

Properties

IUPAC Name

4-chloro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)14-12-4-2-3-5-13(12)21-15(22-14)16(18,19)20/h2-9,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSKQITCFEMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, with the chemical formula C16H12ClF3N4O2S and CAS number 320421-96-3, is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

  • Molecular Weight : 416.81 g/mol
  • Density : 1.532 g/cm³ (predicted)
  • Boiling Point : 432.3 °C (predicted)
  • Acidity Constant (pKa) : 6.89 (predicted)

Anticancer Potential

Recent studies have indicated that 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

  • Cytotoxicity Assays :
    • The MTT assay was employed to evaluate the cytotoxic effects on HeLa and HEK-293T cells. Results indicated that the compound showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against cancer .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown increased levels of cleaved caspases in treated cells, indicating apoptosis.
  • Targeted Delivery Systems :
    • To enhance its therapeutic efficacy, researchers have explored incorporating this compound into targeted delivery systems, such as liposomes conjugated with transferrin. This approach aims to improve the accumulation of the drug in tumor tissues while minimizing systemic toxicity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study 1 : In a study involving xenograft models of human tumors, administration of 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide resulted in significant tumor regression compared to control groups.
  • Study 2 : Another investigation focused on the pharmacokinetics and biodistribution of the compound when delivered via nanoparticle systems, showing enhanced bioavailability and prolonged circulation time in vivo .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityDose-dependent reduction in cell viability
Apoptosis InductionActivation of caspase pathways
Tumor RegressionSignificant reduction in tumor size in xenografts
Targeted DeliveryImproved efficacy via transferrin-conjugated liposomes

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H12ClF3N4O2S
  • Molecular Weight : 416.81 g/mol
  • CAS Number : 320421-96-3
  • Density : 1.532 g/cm³ (predicted)
  • Boiling Point : 432.3 °C (predicted)

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other molecular targets involved in cancer cell proliferation and survival.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The structure of this compound suggests it could act as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary studies indicate that modifications on the quinazoline scaffold can lead to enhanced inhibitory activity against these enzymes, which is vital for developing new treatments for cognitive disorders .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Research has demonstrated that compounds containing sulfonamide moieties exhibit antibacterial and antifungal activities. The incorporation of the quinazoline structure may further enhance these effects, making it a candidate for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide typically involves multi-step reactions starting from appropriate precursors such as substituted benzenes and hydrazines. The following table summarizes some synthetic routes:

StepReagents/ConditionsProduct
1Chlorination of quinazoline4-Chloroquinazoline
2Reaction with trifluoromethyl groupTrifluoromethylquinazoline
3Sulfonation with benzenesulfonyl chlorideBenzenesulfonyl derivative
4Hydrazine reactionFinal product

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Alzheimer's Disease Treatment : A study focused on derivatives of quinazoline showed promising results in inhibiting AChE, suggesting potential applications in Alzheimer's treatment .
  • Cancer Research : In vitro studies demonstrated that certain quinazoline derivatives induced apoptosis in cancer cells, highlighting their role as anticancer agents .
  • Antimicrobial Efficacy : Research on sulfonamide derivatives indicated significant antibacterial activity against various strains, reinforcing the potential use of this compound in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Compound Name Key Substituents IC50 (Cancer Cells) Selectivity (Noncancerous Cells) Reference
Target Compound 2-(trifluoromethyl)-4-quinazolinyl N/A N/A -
5f (Indole-based sulfonohydrazide) 1-(2-morpholinoethyl)-1H-indol-3-yl 13.2 μM (MCF-7) Nontoxic (HEK 293)
28 (Triazine-sulfonamide) 5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl N/A N/A
  • The indole and morpholinoethyl groups may enhance cellular uptake.
  • Compound 28 (): Contains a trifluoromethylphenyl-triazine group, synthesized via condensation of sulfonamides with aryl glyoxals.

Halogen-Substituted Analogues

Compound Name Halogen Substituent Key Structural Features Synthesis Method Reference
Target Compound Cl (4-position) 2-(trifluoromethyl)-4-quinazolinyl Likely via hydrazide condensation -
4-Bromo analogue () Br (4-position) Bromine instead of chlorine Similar to target compound
7b4 (Quinazolinyl benzohydrazide) Cl (4-position) 3-Benzyl-4-oxo-3,4-dihydroquinazolinyl Column chromatography purification
  • 7b4 (): Features a 4-chlorobenzohydrazide linked to a dihydroquinazolinone. Its IR spectrum shows a C=O stretch at 1680 cm⁻¹, absent in triazole derivatives, highlighting structural differences.

Trifluoromethyl-Containing Derivatives

Compound Name Trifluoromethyl Position Biological Activity Key Findings Reference
Target Compound 2-position (quinazolinyl) Hypothesized kinase inhibition N/A -
N'-(3-Trifluoromethylphenyl) guanidines 3-position (phenyl) High PCP binding affinity 6-Fluoro/5-bromo substituents enhance affinity
  • N'-(3-Trifluoromethylphenyl) Guanidines (): Trifluoromethyl groups improve binding to the PCP site of NMDA receptors. Substitutions at the 6-fluoro or 5-bromo positions enhance affinity, suggesting the target compound’s trifluoromethyl group may similarly optimize interactions.

Sulfonohydrazides with Heterocyclic Moieties

Compound Name Heterocycle Synthesis Highlights Spectral Data Reference
Target Compound Quinazolinyl Likely S-alkylation/condensation N/A -
7 (Indoline-2,3-dione sulfonohydrazide) Indolinone Condensation with aldehyde IR: NH stretch at 3249 cm⁻¹
10–15 (S-alkylated 1,2,4-triazoles) 1,2,4-Triazole Reflux with α-halogenated ketones IR: C=S stretch at 1247–1255 cm⁻¹
  • Compound 7 (): Exhibits a νNH absorption at 3249 cm⁻¹ (IR), confirming hydrazide tautomerism. The indolinone scaffold may confer redox activity.
  • Compounds 10–15 (): Synthesized via base-mediated S-alkylation. The absence of C=O stretches in IR spectra (1663–1682 cm⁻¹) confirms cyclization to triazoles.

Key Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) use hydrazide precursors and condensation, indicating viable routes for the target’s synthesis.
  • Structure-Activity Relationships (SAR) :
    • Halogen substitution (Cl vs. Br) influences electronic properties and binding.
    • Trifluoromethyl groups enhance lipophilicity and metabolic stability.
    • Hydrazide tautomerism (e.g., thione vs. thiol forms) affects reactivity and bioactivity.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and substituted quinazoline derivatives. For example:

  • Key Steps :
    • Reacting N-methylbenzenesulfonamide with a trifluoromethyl-substituted quinazoline under basic conditions (e.g., K₂CO₃).
    • Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–120°C improve reaction efficiency .
  • Critical Factors :
    • Temperature : Elevated temperatures (≥100°C) reduce side reactions.
    • Solvent Polarity : Polar aprotic solvents enhance nucleophilicity.
    • Purification : Column chromatography or recrystallization in ethanol yields ≥90% purity .

Q. Table 1: Comparison of Synthetic Routes

Reaction ConditionsYield (%)Purity (%)Reference
DMF, 100°C, 12 h6595
NMP, 120°C, 8 h7297

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Quinazoline protons : Resonate at δ 8.2–8.5 ppm (aromatic region).
    • Trifluoromethyl group : A singlet at δ 4.1–4.3 ppm (¹⁹F coupling).
    • Sulfonohydrazide NH : Broad peak at δ 10.5–11.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Expected molecular ion [M+H]⁺: m/z 486.0523 (C₁₇H₁₄ClF₃N₄O₂S).
    • Deviation >5 ppm indicates impurities or incorrect functionalization .

Advanced Research Questions

Q. How do substituents affect the crystal packing and intermolecular interactions of sulfonohydrazide derivatives?

Methodological Answer:

  • Hirshfeld Surface Analysis :
    • 4-Chloro substituent : Dominates H⋯H contacts (26.6% contribution), stabilizing crystal lattices via van der Waals interactions.
    • Nitro/trifluoromethyl groups : Increase O⋯H/H⋯O interactions (34.8%), enhancing hydrogen-bond networks .
  • X-ray Crystallography :
    • Use SHELX software for refinement. Monoclinic P2₁/c symmetry is common for sulfonohydrazides .

Q. Table 2: Intermolecular Interaction Contributions

SubstituentH⋯H (%)O⋯H/H⋯O (%)Cl⋯H (%)
4-Chloro26.618.212.4
4-Nitro21.334.89.8

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Target bacterial PPTase enzymes (e.g., acps-PPTase) with a docking score ≤−7.5 kcal/mol indicating strong binding .
  • QSAR Models :
    • Use descriptors like logP (optimal 2.5–3.5) and polar surface area (≤90 Ų) to correlate with antibacterial activity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Data Triangulation :
    • Purity Verification : Compare HPLC data (≥95% purity required for valid bioassays) .
    • Assay Variability : Standardize MIC testing using CLSI guidelines for bacterial strains .
  • Meta-Analysis :
    • Aggregate data from ≥3 independent studies. A 20% variance in IC₅₀ values suggests experimental artifacts (e.g., solvent DMSO >1% inhibits assays) .

Q. What are the challenges in optimizing reaction mechanisms for derivatives with enhanced bioactivity?

Methodological Answer:

  • Mechanistic Insights :
    • Oxidation/Reduction : The trifluoromethyl group resents oxidation, requiring mild agents (e.g., KMnO₄ in acidic conditions).
    • Substitution : Chlorine at C4 undergoes SNAr reactions with amines, but steric hindrance from the quinazoline ring slows kinetics .
  • Byproduct Mitigation :
    • Use TLC (Rf = 0.75 in ethyl acetate/hexane 3:7) to monitor intermediates and optimize stoichiometry .

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